3,6-Dichloro-2-fluorobenzoyl chloride
Overview
Description
3,6-Dichloro-2-fluorobenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by its molecular formula C7H2Cl3FO and a molecular weight of 227.45 g/mol . This compound is typically a colorless to light yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,6-Dichloro-2-fluorobenzoyl chloride involves the acylation of 2,4-dichlorofluorobenzene with oxalyl chloride under the catalysis of aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours . After the reaction, the product is obtained by direct distillation at reduced pressure .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process is optimized for continuous production, ensuring high yield and purity. The raw materials used are cost-effective and readily available, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Oxalyl Chloride: Used in the synthesis of the compound.
Aluminum Chloride (AlCl3): Acts as a catalyst in the acylation reaction.
Major Products Formed:
Substituted Benzoyl Chlorides: Depending on the nucleophile used in substitution reactions, various substituted benzoyl chlorides can be formed.
Scientific Research Applications
3,6-Dichloro-2-fluorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but differs in the position of the chlorine and fluorine atoms.
2,3-Difluorobenzoyl chloride: Contains two fluorine atoms instead of chlorine.
Uniqueness: 3,6-Dichloro-2-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chlorides .
Properties
IUPAC Name |
3,6-dichloro-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO/c8-3-1-2-4(9)6(11)5(3)7(10)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKPBFBHBLRYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286368 | |
Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-63-8 | |
Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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